
3,3,3-trifluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-trifluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22F3N3O2S and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic and Synthetic Applications
Cyclisation Catalysts : Sulfonamides, including trifluoromethanesulfonic acid derivatives, are excellent catalysts for inducing cyclisation reactions to form complex polycyclic systems efficiently. These compounds facilitate the formation of pyrrolidines and homopiperidines, highlighting their role in synthesizing nitrogen-containing heterocycles (Haskins & Knight, 2002).
Reagents in Organic Synthesis : Triflamides and triflimides, which are related to the query compound by their sulfonamide group, are extensively utilized as reagents, catalysts, or additives in numerous chemical reactions due to their high NH-acidity, catalytic activity, and specific chemical properties. Their applications span across organic chemistry, medicine, biochemistry, catalysis, and agriculture, indicating their versatility and utility in facilitating various organic transformations (Moskalik & Astakhova, 2022).
Glycosyl Triflates Formation : The combination of certain sulfonamides with trifluoromethanesulfonic anhydride forms a powerful reagent mix that activates thioglycosides to form glycosyl triflates. This process is crucial for the formation of diverse glycosidic linkages, showcasing the utility of sulfonamide derivatives in carbohydrate chemistry (Crich & Smith, 2001).
Chemical Synthesis and Modification
Nucleophilic Cyclizations : N-[3-(Trifluoromethyl)homoallyl]sulfonamides undergo nucleophilic 5-endo-trig cyclizations to produce substituted pyrrolidines, illustrating the role of trifluoromethyl sulfonamides in synthesizing fluorinated nitrogen heterocycles. This highlights their importance in the development of new synthetic routes for fluorinated compounds (Nadano, Iwai, Mori, & Ichikawa, 2006).
Bromination Reactions : Highly unsaturated trifluoromethanesulfonamide derivatives undergo bromination to yield mixtures of Z- and E-isomeric dibromopropenyl trifluoromethanesulfonamides. This process underscores the reactivity of trifluoromethanesulfonamide derivatives towards halogenation, which is useful for introducing halogen atoms into organic molecules (Shainyan, Ushakova, & Danilevich, 2015).
properties
IUPAC Name |
3,3,3-trifluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O2S/c1-12-10-14(2-6-19-12)21-7-3-13(4-8-21)11-20-24(22,23)9-5-15(16,17)18/h2,6,10,13,20H,3-5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLUBCGUAJERFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

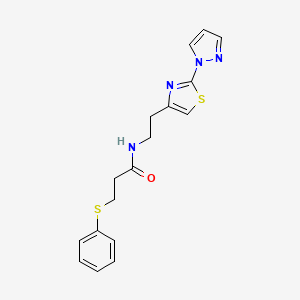
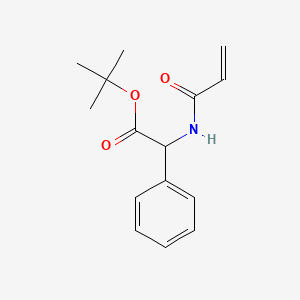


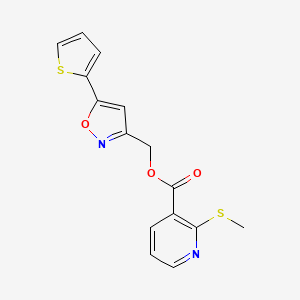

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)

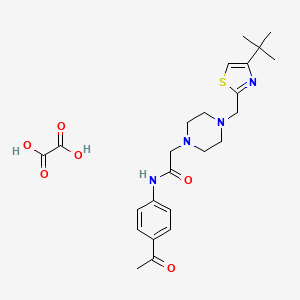
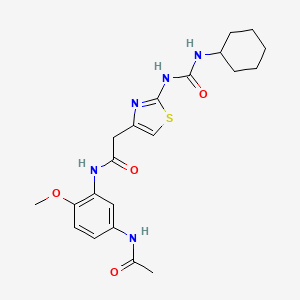
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)